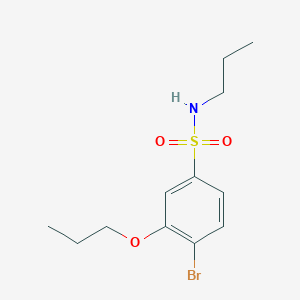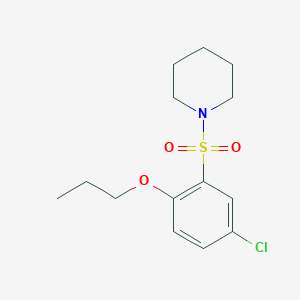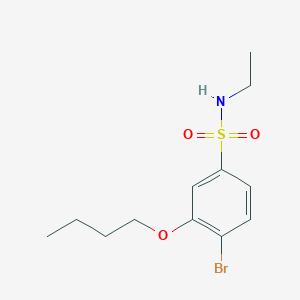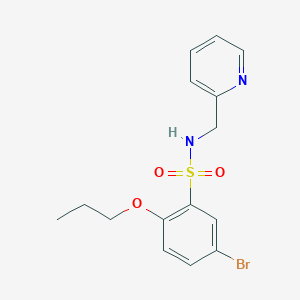
5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is a white crystalline powder that is used in scientific research for various purposes.
作用機序
The mechanism of action of 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood. However, it is known to bind to GPCRs and modulate their activity. It has been shown to act as an antagonist at the histamine H3 receptor and an agonist at the dopamine D3 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide are dependent on the specific GPCR it interacts with. For example, when it acts as an antagonist at the histamine H3 receptor, it can increase wakefulness and cognitive function. On the other hand, when it acts as an agonist at the dopamine D3 receptor, it can modulate reward-related behavior and addiction.
実験室実験の利点と制限
One advantage of using 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its high potency and selectivity for specific GPCRs. This allows for precise modulation of GPCR activity without affecting other signaling pathways. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in scientific research. One direction is the development of more potent and selective compounds that can target specific GPCRs with higher affinity. Another direction is the use of this compound in the development of novel therapeutics for various diseases such as sleep disorders, addiction, and cognitive impairment. Additionally, the use of this compound in combination with other drugs or therapies may also hold promise for future research.
In conclusion, 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a useful tool compound in scientific research for studying GPCR signaling pathways and their role in various physiological processes. Its high potency and selectivity make it a valuable tool for precise modulation of GPCR activity. Future research directions include the development of more potent and selective compounds and the use of this compound in the development of novel therapeutics for various diseases.
合成法
The synthesis of 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 2-bromo-5-nitrobenzenesulfonamide with 2-pyridinemethanol and propyl alcohol in the presence of a base. The product is then purified by recrystallization to obtain the final compound.
科学的研究の応用
5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has been widely used in scientific research as a tool compound for various purposes. It has been used as a ligand for G protein-coupled receptors (GPCRs) such as the histamine H3 receptor and the dopamine D3 receptor. It has also been used as a tool compound to study the role of GPCRs in various physiological processes such as sleep, memory, and addiction.
特性
分子式 |
C15H17BrN2O3S |
|---|---|
分子量 |
385.3 g/mol |
IUPAC名 |
5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17BrN2O3S/c1-2-9-21-14-7-6-12(16)10-15(14)22(19,20)18-11-13-5-3-4-8-17-13/h3-8,10,18H,2,9,11H2,1H3 |
InChIキー |
DVSQXWBLVKEARG-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=N2 |
正規SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



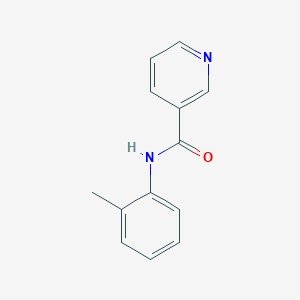
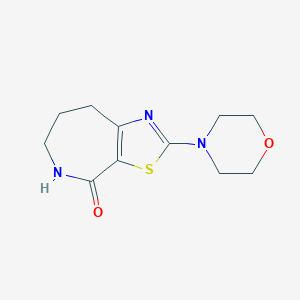
![5'-Methyl-4'-oxospiro[adamantane-8,2'-(1,3)-thiazolidine]](/img/structure/B275156.png)

![6-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11-hexaene-14-thione](/img/structure/B275161.png)
![3-benzyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275165.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)

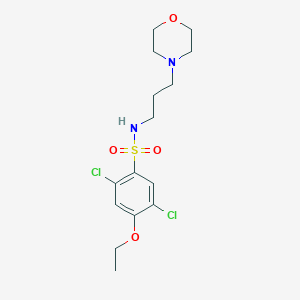
![(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B275180.png)

